4,6-dimethyl-2-oxo-1-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4,6-dimethyl-2-oxo-1-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, including a carbonitrile group, an indole moiety, and multiple methyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-oxo-1-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of cyanothioacetamide with acetaldehyde and a suitable amine, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods may also incorporate advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-oxo-1-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, ethanol, water.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
Oxidation Products: Bis(3-cyanopyridin-2-yl) disulfides, potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
4,6-dimethyl-2-oxo-1-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-oxo-1-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with zinc finger domains in proteins has been studied for potential antiviral activity . The presence of multiple functional groups allows it to participate in hydrogen bonding, hydrophobic interactions, and coordination with metal ions, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but contains a thioxo group instead of an oxo group.
4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the indole moiety present in the target compound.
6-amino-4-aryl-2-oxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile: Contains additional amino and aryl groups.
Uniqueness
The uniqueness of 4,6-dimethyl-2-oxo-1-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-1,2-dihydropyridine-3-carbonitrile lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both pyridine and indole moieties allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C16H12N4O2 |
---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
4,6-dimethyl-2-oxo-1-[(Z)-(2-oxo-1H-indol-3-ylidene)amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H12N4O2/c1-9-7-10(2)20(16(22)12(9)8-17)19-14-11-5-3-4-6-13(11)18-15(14)21/h3-7H,1-2H3,(H,18,19,21) |
InChI Key |
AIUIALDKKDLBQQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C\2/C3=CC=CC=C3NC2=O)C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=C2C3=CC=CC=C3NC2=O)C#N)C |
Origin of Product |
United States |
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